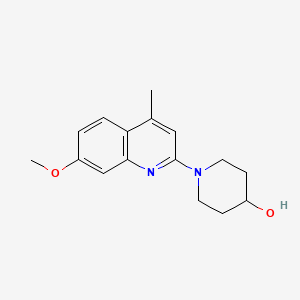![molecular formula C15H18BrN3 B12268479 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B12268479.png)
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic organic compound that features a unique combination of azetidine and pyrazole rings. The presence of a bromophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized by reacting a suitable amine with an epoxide under basic conditions.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the azetidine intermediate.
Formation of Pyrazole Ring: The final step involves the cyclization of the intermediate with a hydrazine derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Applications De Recherche Scientifique
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding interactions with protein targets, while the azetidine and pyrazole rings contribute to its overall stability and bioactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole
- 1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Uniqueness
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is unique due to the specific positioning of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H18BrN3 |
|---|---|
Poids moléculaire |
320.23 g/mol |
Nom IUPAC |
1-[[1-[(4-bromophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
InChI |
InChI=1S/C15H18BrN3/c1-12-6-17-19(7-12)11-14-9-18(10-14)8-13-2-4-15(16)5-3-13/h2-7,14H,8-11H2,1H3 |
Clé InChI |
UTGUOCGAIKZPRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)CC2CN(C2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12268396.png)
![4-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12268408.png)
![2-methyl-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B12268429.png)
![3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12268434.png)
![4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268436.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12268441.png)
![N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12268442.png)
![N,N,4-trimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12268447.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine](/img/structure/B12268449.png)

![6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12268457.png)
![N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12268463.png)
![3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine](/img/structure/B12268466.png)
![4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12268477.png)
